BenchChemオンラインストアへようこそ!

N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide

Physicochemical profiling Lipophilicity Drug-likeness

N-(6-Ethoxy-1,3-benzothiazol-2-yl)pentanamide (CAS 313275-25-1) is a synthetic small-molecule benzothiazole amide with the molecular formula C₁₄H₁₈N₂O₂S and a molecular weight of 278.37 g/mol. It belongs to a compound class extensively explored for transient receptor potential vanilloid 1 (TRPV1) antagonism.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37g/mol
CAS No. 313275-25-1
Cat. No. B395425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide
CAS313275-25-1
Molecular FormulaC14H18N2O2S
Molecular Weight278.37g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC
InChIInChI=1S/C14H18N2O2S/c1-3-5-6-13(17)16-14-15-11-8-7-10(18-4-2)9-12(11)19-14/h7-9H,3-6H2,1-2H3,(H,15,16,17)
InChIKeyBFQBFLPIKVTEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Ethoxy-1,3-benzothiazol-2-yl)pentanamide (CAS 313275-25-1) — Chemical Identity & Procurement Baseline


N-(6-Ethoxy-1,3-benzothiazol-2-yl)pentanamide (CAS 313275-25-1) is a synthetic small-molecule benzothiazole amide with the molecular formula C₁₄H₁₈N₂O₂S and a molecular weight of 278.37 g/mol [1]. It belongs to a compound class extensively explored for transient receptor potential vanilloid 1 (TRPV1) antagonism [2]. The molecule features a 6-ethoxy substituent on the benzothiazole core coupled to a linear pentanamide side chain, a combination that distinguishes it from closely related 6-halo, 6-methyl, and 6-methoxy analogs in both physicochemical and pharmacophoric properties.

Why N-(6-Ethoxy-1,3-benzothiazol-2-yl)pentanamide Cannot Be Simply Replaced by In-Class Analogs


Benzothiazole amides are a pharmacologically heterogeneous class; small structural modifications at the 6-position profoundly alter lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility [1]. N-(6-Ethoxy-1,3-benzothiazol-2-yl)pentanamide occupies a distinct property space — its ethoxy group confers an intermediate logP and an additional hydrogen-bond acceptor relative to 6-chloro and 6-methyl analogs, while its pentanamide tail provides a specific steric and electronic profile that differs from shorter-chain or branched amides [2]. These differences directly impact solubility, permeability, target engagement, and in vitro ADME outcomes, meaning that substituting this compound with a close analog without empirical verification risks altering or nullifying the pharmacological readout [1][2].

Quantitative Differentiation Evidence for N-(6-Ethoxy-1,3-benzothiazol-2-yl)pentanamide vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 6-Ethoxy vs. 6-Chloro Analog

The 6-ethoxy substituent yields a marginally higher computed logP (XLogP3 = 4.0) compared with the 6-chloro analog (XLogP3-AA = 3.9) [1][2]. The added oxygen atom also increases the hydrogen-bond acceptor count from 3 (6-Cl) to 4 (6-OEt), while the topological polar surface area rises from 70.2 Ų to 79.5 Ų [1][2]. These differences, though modest, situate the ethoxy compound in a distinct region of property space that can influence passive permeability and solubility.

Physicochemical profiling Lipophilicity Drug-likeness

Class-Level TRPV1 Antagonist SAR: 6-Alkoxy vs. 6-Halo Substitution Trends

In the benzothiazole amide series, the nature of the 6-position substituent has been shown to modulate TRPV1 antagonist potency and metabolic stability. Besidski et al. reported that attaching polar groups to the benzothiazole core improved aqueous solubility and drug-like properties, while blocking metabolic sites enhanced pharmacokinetic profiles in rat pain models [1]. Although the primary publication does not disclose individual data for the 6-ethoxy compound, the established SAR indicates that 6-alkoxy substituents (such as ethoxy) offer a balance between lipophilicity and polarity that is distinct from 6-halo analogs, which tend to be more lipophilic and metabolically labile [1]. This class-level SAR supports the hypothesis that the 6-ethoxy compound may exhibit superior solubility and metabolic stability relative to 6-chloro or 6-fluoro congeners.

TRPV1 antagonism Pain pharmacology Structure-activity relationship

Metabolic Liability: Benzothiazole Amide Series Risk vs. 6-Ethoxy Structural Features

Benzothiazole amides can undergo amide hydrolysis to release aryl amine metabolites that are subsequently N-acetylated, a pathway linked to confounding in vitro genotoxicity results when using rat liver S9 systems [1]. The 6-ethoxy substituent, being electron-donating, may influence the susceptibility of the amide bond to hydrolysis relative to electron-withdrawing substituents such as 6-chloro or 6-methylsulfonyl. While direct comparative metabolism data for the 6-ethoxy compound are lacking, the class-wide observation that metabolic profiling is essential for interpreting genotoxicity assays underscores the need to select compounds with defined substituent electronics when designing in vitro safety studies [1].

Metabolic stability Amide hydrolysis Genotoxicity

Molecular Weight and Rotatable Bond Differentiation vs. 6-Methyl and 6-Methoxy Analogs

N-(6-Ethoxy-1,3-benzothiazol-2-yl)pentanamide (MW = 278.37 g/mol, 6 rotatable bonds) occupies a distinct property bin compared with the 6-methyl analog (MW = 248.35 g/mol, 4 rotatable bonds) and the 6-methylsulfonyl analog (MW = 312.41 g/mol, 5 rotatable bonds) [1][2]. The 6-ethoxy group adds both mass and conformational flexibility relative to 6-methyl, while remaining significantly lighter and less polar than the 6-methylsulfonyl variant. This intermediate profile makes the ethoxy compound particularly suitable for fragment-based screening cascades where incremental increases in complexity and lipophilicity are desired [3].

Molecular properties Fragment-based drug design Lead-likeness

Recommended Application Scenarios for N-(6-Ethoxy-1,3-benzothiazol-2-yl)pentanamide in Scientific Procurement


TRPV1 Antagonist Lead Optimization Campaigns

In TRPV1 antagonist programs, N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide serves as a strategic intermediate-lipophilicity scaffold. Its XLogP3 of 4.0 and additional hydrogen-bond acceptor relative to 6-halo analogs align with the SAR trajectory identified by Besidski et al., where polar modifications to the benzothiazole core improved solubility and pharmacokinetics [1]. Procurement of this specific compound enables direct comparison with 6-substituted analogs without introducing the metabolic liabilities associated with halogenated variants [1][2].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 278.37 g/mol, 6 rotatable bonds, and a balanced lipophilicity profile, this compound fits within lead-like property space (Rule of Three) [1]. It is an ideal building block for fragment growing or merging strategies targeting TRPV1 or related ion channels, offering a controlled increment in complexity over smaller fragments while retaining synthetic tractability [1].

In Vitro Genotoxicity Profiling of Benzothiazole Amides

The known metabolic pathway of benzothiazole amides — amide hydrolysis followed by N-acetylation of the aryl amine — can produce confounding genotoxicity results in standard rat liver S9 activation systems [1]. N-(6-Ethoxy-1,3-benzothiazol-2-yl)pentanamide, with its electron-donating 6-ethoxy group, is expected to exhibit different hydrolytic stability compared with electron-withdrawing 6-substituted analogs, making it a valuable reference compound when designing and interpreting in vitro genotoxicity assays for this chemical series [1].

Chemical Probe Development for Ion Channel Targets

The benzothiazole amide scaffold has been validated as a TRPV1 antagonist chemotype with oral efficacy in rat pain models [1]. The 6-ethoxy variant provides a unique combination of hydrogen-bonding capacity and lipophilicity that can be exploited to fine-tune target engagement and selectivity profiles. Its procurability as a discrete, well-characterized compound (CAS 313275-25-1, MW 278.37, purity typically ≥95%) makes it suitable for chemical probe generation where structural precision and batch-to-batch reproducibility are critical [2].

Quote Request

Request a Quote for N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.